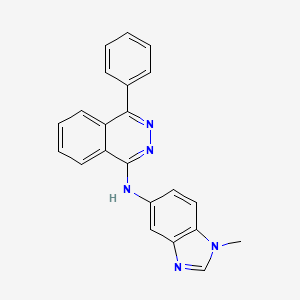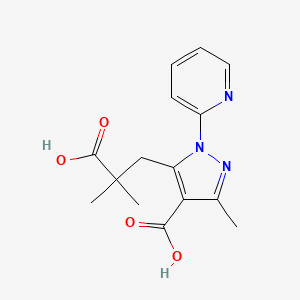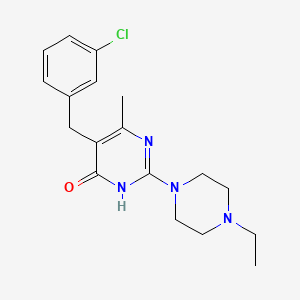
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine, also known as PFT-α, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PFT-α has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα exerts its effects by inhibiting the transcriptional activity of the tumor suppressor protein p53. P53 is a transcription factor that plays a critical role in regulating cell growth and apoptosis. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and inhibiting its transcriptional activity. This leads to a reduction in the expression of pro-inflammatory cytokines, anti-apoptotic proteins, and cell cycle regulators.
Biochemical and Physiological Effects:
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has also been shown to induce apoptosis in cancer cells and inhibit tumor growth and metastasis. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to protect neurons from oxidative stress and reduce neuronal cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various diseases. However, there are some limitations to using N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in lab experiments. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some disease models. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα may have off-target effects on other proteins, which may limit its specificity.
Zukünftige Richtungen
There are several future directions for the study of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα. One direction is to develop more potent and selective inhibitors of p53 transcriptional activity. Another direction is to study the effects of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in human clinical trials. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has shown promising results in animal models, and clinical trials may provide valuable information on its safety and efficacy in humans. In addition, further studies are needed to investigate the potential therapeutic applications of N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases.
Synthesemethoden
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα can be synthesized using a multi-step process. The first step involves the synthesis of 1-methyl-1H-benzimidazole-5-carboxylic acid, which is then converted to 1-methyl-1H-benzimidazole-5-carboxamide. The next step involves the synthesis of 4-phenyl-1-phthalazinamine, which is then coupled with the 1-methyl-1H-benzimidazole-5-carboxamide to form N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been studied in animal models of inflammatory diseases such as sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to reduce inflammation and improve survival in these models. N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has also been studied in animal models of cancer and has been shown to inhibit tumor growth and metastasis. In addition, N-(1-methyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamineα has been shown to have neuroprotective properties and has been studied in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-27-14-23-19-13-16(11-12-20(19)27)24-22-18-10-6-5-9-17(18)21(25-26-22)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBTNUDGOVKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6003281.png)
![2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-4-quinolinol](/img/structure/B6003285.png)

![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003294.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6003300.png)
![2-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6003302.png)
![2-{4-[3-(2-hydroxyethoxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6003318.png)
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)
![7-{[3-(3,4-dimethoxyphenyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6003334.png)
![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)